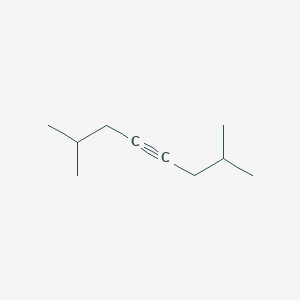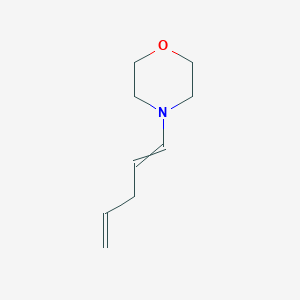![molecular formula C22H13NO4S B14622640 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-34-4](/img/structure/B14622640.png)
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioxanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include various substituted thioxanthene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Thioxanthene derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-dione
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-tetraone
Uniqueness
Compared to similar compounds, 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and methoxy groups enhances its reactivity and potential for forming diverse derivatives with varied applications.
Properties
CAS No. |
60878-34-4 |
|---|---|
Molecular Formula |
C22H13NO4S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-amino-7-methoxynaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C22H13NO4S/c1-27-21-16-20(26)12-8-4-5-9-13(12)28-22(16)15-14(17(21)23)18(24)10-6-2-3-7-11(10)19(15)25/h2-9H,23H2,1H3 |
InChI Key |
ZANKQSFPMWCUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1N)C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




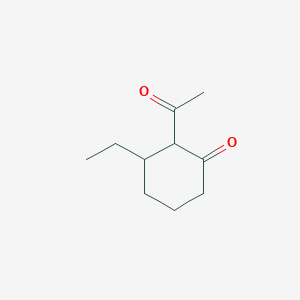
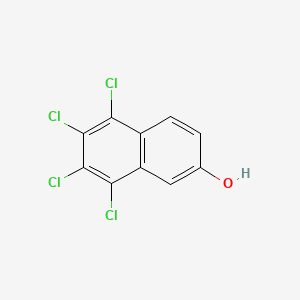
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
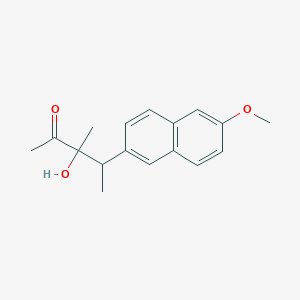
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)


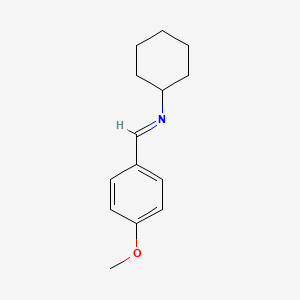
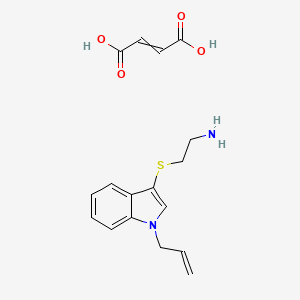
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
